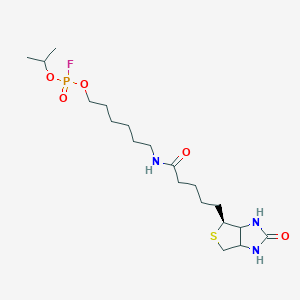

6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate (6-N-BAIPF) is an organophosphate compound that is used in scientific research. It is a biotinylated analog of the well-known organophosphate compound diisopropyl fluorophosphate (DFP). 6-N-BAIPF is a colorless, odorless, and water-soluble compound that is used in various biochemical and physiological studies.

Scientific Research Applications

Proteomics Research

“6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and locations.

Isolation and Inhibition of Proteases

This compound is a potent tool for the isolation and inhibition of Proteases . Proteases are enzymes that break down proteins. They play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis. By inhibiting proteases, researchers can study their functions and roles in these processes.

Inhibition of Serine Esterases

“6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate” is also used for the inhibition of Serine Esterases . Serine Esterases are a type of protease enzyme that cleaves ester bonds in proteins. They are involved in many biological processes, including blood coagulation, complement activation, and inflammation. Inhibiting these enzymes can help researchers understand their functions and potential roles in disease processes.

Inhibition of α-Chymotrypsin

This compound is a potent inhibitor of α-chymotrypsin . α-Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is a serine protease, meaning it breaks peptide bonds in proteins at the carboxyl side of aromatic amino acids. Studying the inhibition of α-chymotrypsin can provide insights into digestive processes and potential therapeutic targets for digestive disorders.

Mechanism of Action

Target of Action

The primary targets of 6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate are Proteases and Serine Esterases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of physiological reactions.

Mode of Action

This compound acts as a potent inhibitor of these enzymes . It binds to the active site of the enzymes, thereby preventing them from catalyzing their respective reactions. This compound is also a potent inhibitor of α-chymotrypsin , a specific type of protease .

Biochemical Pathways

The inhibition of Proteases and Serine Esterases disrupts the normal functioning of these enzymes, affecting the biochemical pathways they are involved in. For instance, the inhibition of α-chymotrypsin can affect protein degradation pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal enzymatic activities. By inhibiting Proteases and Serine Esterases, it can affect protein degradation and other physiological processes .

properties

IUPAC Name |

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15?,16-,18?,29?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPHOPZAOAVYRV-AWCOPICESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35FN3O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433904 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)